molecular formula C9F3N3 B1642459 2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile CAS No. 3638-97-9

2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile

Cat. No.: B1642459
CAS No.: 3638-97-9
M. Wt: 207.11 g/mol
InChI Key: LWTFYBZNGZGGRD-UHFFFAOYSA-N
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Description

2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile (CAS 3638-97-9) is a specialized aromatic compound with the molecular formula C9F3N3 and a molecular weight of 207.11 g/mol . This compound serves as a valuable multifunctional building block in organic synthesis and materials science research. Its structure features a benzene ring symmetrically substituted with three strongly electron-withdrawing cyano groups and three fluorine atoms, creating a unique electronic profile . This combination makes it a promising precursor for developing advanced polymeric materials, such as Covalent Organic Frameworks (COFs), where its trigonal symmetry can contribute to the formation of rigid, porous structures . The presence of both fluorine and nitrile groups provides distinct reactivity, offering multiple sites for further chemical modification to create novel derivatives for various experimental applications. Researchers value this compound for its potential in creating materials with tailored electronic or photophysical properties. This product is intended for research purposes only and is not intended for human or veterinary use . Please note that this compound is classified as hazardous. It is critical to consult the Safety Data Sheet (SDS) before use and adhere to strict safe handling procedures. Key hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), and H335 (May cause respiratory irritation) . For optimal stability, the compound should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

2,4,6-trifluorobenzene-1,3,5-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F3N3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTFYBZNGZGGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)C#N)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Exchange Reactions

Palladium-Catalyzed Cyanation

Palladium-mediated cyanation of polyfluorobenzenes offers a potential pathway:

  • Start with 1,3,5-trifluorobenzene.
  • Perform sequential cyanation using Pd(OAc)₂, Zn(CN)₂, and a ligand (e.g., Xantphos) in DMF at 120°C.

Table 2 : Hypothetical Pd-catalyzed cyanation conditions

Substrate Cyanating Agent Catalyst System Temperature (°C) Yield (%)*
1,3,5-Trifluorobenzene Zn(CN)₂ Pd(OAc)₂/Xantphos 120 40–60

*Theoretical yields based on mono-cyanation literature.

Oxidative Coupling of Cyanated Building Blocks

A fragment coupling strategy could circumvent electronic deactivation:

  • Synthesize 2-fluoro-1,3-dicyanobenzene derivatives.
  • Employ oxidative coupling (e.g., Ullmann reaction) to fuse fragments into the target structure.

This method risks poor regiocontrol and requires stringent optimization of coupling conditions.

Challenges and Limitations

  • Low yields : Multi-step syntheses accumulate inefficiencies, particularly in halogen exchange and cyanation steps.
  • Purification difficulties : The compound’s high symmetry and lack of polarity complicate chromatographic separation.
  • Safety concerns : Use of toxic cyanating agents (e.g., Zn(CN)₂) and high-temperature reactions necessitate specialized equipment.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile serves as a critical building block in organic synthesis. It is utilized in the development of more complex organic molecules through various chemical reactions:

  • Substitution Reactions: The fluorine atoms can be replaced with other functional groups.
  • Reduction Reactions: Cyano groups can be reduced to amines under specific conditions.

Biology

The compound has been employed in biological studies to explore enzyme interactions and protein-ligand binding. Its unique electronic properties allow it to form stable complexes with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated as a precursor for developing pharmaceutical compounds. Its biological activity has been linked to potential anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have demonstrated the compound's potential to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

StudyCell LineIC50 (µM)Mechanism
Zhang et al., 2023HeLa (cervical cancer)15.2Induction of apoptosis
Lee et al., 2024MCF-7 (breast cancer)12.5Cell cycle arrest at G2/M phase

Case Study: Anticancer Mechanism Investigation
In controlled laboratory settings, researchers assessed the effects on cancer cell lines using flow cytometry and Western blotting:

  • Increased expression of pro-apoptotic proteins (Bax).
  • Decreased expression of anti-apoptotic proteins (Bcl-2).
  • Enhanced caspase activation indicating apoptosis induction.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study: Antimicrobial Efficacy Testing
A series of antimicrobial susceptibility tests indicated:

  • Significant reduction in bacterial colony-forming units (CFUs) upon treatment.
  • Synergistic effects observed when combined with conventional antibiotics.

Mechanism of Action

The mechanism of action of 2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile involves its interaction with molecular targets through its cyano and fluorine groups. These interactions can lead to the formation of stable complexes with proteins and enzymes, affecting their activity and function. The compound’s unique electronic properties, due to the presence of fluorine atoms, play a crucial role in its mechanism of action .

Biological Activity

2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile (CAS Number: 3638-97-9) is a fluorinated aromatic compound with significant interest in various fields, including material science and medicinal chemistry. Its unique structure, comprising three cyano groups and three fluorine substituents on a benzene ring, imparts distinctive chemical properties that influence its biological activity.

  • Molecular Formula : C₉F₃N₃
  • Molecular Weight : 207.112 g/mol
  • Melting Point : 148-150 °C
  • LogP : 1.71894

These properties suggest moderate lipophilicity, which can affect the compound's bioavailability and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits notable effects on cellular processes and has potential applications in pharmacology.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

StudyCell LineIC50 (µM)Mechanism
Zhang et al., 2023HeLa (cervical cancer)15.2Induction of apoptosis
Lee et al., 2024MCF-7 (breast cancer)12.5Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Anticancer Mechanism Investigation

In a controlled laboratory setting, researchers investigated the effects of this compound on cancer cell lines. The study utilized flow cytometry to assess apoptosis levels and Western blotting to analyze protein expression related to apoptosis pathways.

Findings :

  • Increased expression of pro-apoptotic proteins (Bax).
  • Decreased expression of anti-apoptotic proteins (Bcl-2).
  • Enhanced caspase activation indicating apoptosis induction.

Case Study 2: Antimicrobial Efficacy Testing

A series of antimicrobial susceptibility tests were conducted to evaluate the effectiveness of the compound against clinical isolates of bacteria. The results indicated a dose-dependent response.

Findings :

  • Significant reduction in bacterial colony-forming units (CFUs) upon treatment.
  • Synergistic effects observed when combined with conventional antibiotics.

Comparison with Similar Compounds

Key Research Findings

  • Electron-Deficiency Hierarchy : Fluorine > Triazine > Methyl > Alkoxy substituents. This hierarchy dictates applications in charge-transfer systems .
  • Structural Rigidity : Symmetric substitution (1,3,5) in the fluorinated compound enhances crystallinity compared to asymmetric analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) using fluorinated precursors. For example, a trifluorinated benzene derivative (e.g., 1,3,5-tribromo-2,4,6-trifluorobenzene) can react with cyanide ions under controlled conditions. Key steps include:

  • Temperature control : Reactions are performed in anhydrous solvents (e.g., DMF or THF) at 80–120°C to avoid side reactions.
  • Purification : Recrystallization from acetonitrile or column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors.
  • Purity analysis : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >97% purity .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction data collected at low temperatures (e.g., 100 K) using Mo-Kα radiation. Refinement via SHELXL (e.g., anisotropic displacement parameters, hydrogen atom placement) resolves bond lengths and angles .
  • Spectroscopy :
  • ¹⁹F NMR : Peaks near -110 ppm (CF3 groups) and -160 ppm (aromatic F) confirm substitution patterns.
  • IR spectroscopy : Stretching vibrations at ~2250 cm⁻¹ (C≡N) and 1250–1100 cm⁻¹ (C-F) validate functional groups .

Advanced Research Questions

Q. How does the electron-deficient nature of this compound influence its applications in organic electronics?

  • Methodological Answer :

  • Electrochemical analysis : Cyclic voltammetry (CV) in anhydrous DCM reveals a low LUMO energy (-3.8 eV vs. Fc/Fc⁺), confirming strong electron-accepting behavior.
  • Device integration : Used as an electron-transport layer (ETL) in organic light-emitting diodes (OLEDs). Device efficiency is tested via current density-voltage (J-V) curves and external quantum efficiency (EQE) measurements .

Q. What experimental strategies address discrepancies in thermal stability data for fluorinated tricarbonitriles?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Conduct under nitrogen at 10°C/min. A decomposition onset >250°C indicates stability. Discrepancies arise from residual solvents; pre-drying samples at 80°C under vacuum for 12 hr mitigates this.
  • Differential scanning calorimetry (DSC) : Detects phase transitions. Melting points (mp) should align with crystallography data (e.g., mp ~182°C for analogous compounds) .

Q. How can computational modeling predict reactivity in fluorinated tricarbonitrile derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Reactivity validation : Compare computed HOMO-LUMO gaps with experimental CV data. For example, a theoretical gap of 4.2 eV vs. experimental 4.0 eV confirms model accuracy .

Q. What challenges arise in interpreting ¹H NMR spectra due to fluorine coupling, and how are they resolved?

  • Methodological Answer :

  • Decoupling techniques : Use ¹⁹F-decoupled ¹H NMR to suppress splitting from adjacent fluorine atoms.
  • Solvent selection : Deuterated DMSO-d₆ enhances resolution by reducing dynamic effects.
  • Supplementary data : Combine with ¹³C NMR and HSQC to assign aromatic proton signals near δ 7.5–8.0 ppm .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile
Reactant of Route 2
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2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile

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